Canfosfamide

Beschreibung

Eigenschaften

Key on ui mechanism of action |

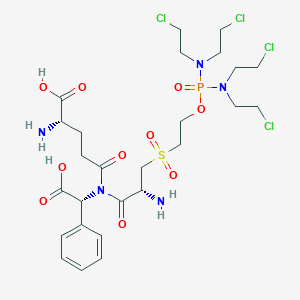

S-transferase P1-1 (GST P1-1) is an enzyme overexpressed in many human cancer cells. High levels of GST P1-1 are associated with a poor prognosis and resistance to certain chemotherapeutics. The activation of canfosfamide occurs when GST P1-1 splits canfosfamide into two active fragments: a glutathione analog fragment and an active cytotoxic fragment. The cytotoxic fragment reacts with important cell components, including RNA, DNA and proteins, leading to cell death. The glutathione analog fragment of canfosfamide may remain bound to GST P1-1, which may limit the ability of GST P1-1 to inactivate other cancer drugs. |

|---|---|

CAS-Nummer |

158382-37-7 |

Molekularformel |

C26H40Cl4N5O10PS |

Molekulargewicht |

787.5 g/mol |

IUPAC-Name |

(2S)-2-amino-5-[[(2R)-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C26H40Cl4N5O10PS/c27-8-12-34(13-9-28)46(42,35(14-10-29)15-11-30)45-16-17-47(43,44)18-21(32-22(36)7-6-20(31)25(38)39)24(37)33-23(26(40)41)19-4-2-1-3-5-19/h1-5,20-21,23H,6-18,31H2,(H,32,36)(H,33,37)(H,38,39)(H,40,41)/t20-,21-,23+/m0/s1 |

InChI-Schlüssel |

OJLHWPALWODJPQ-QNWVGRARSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)[C@H](CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CC[C@@H](C(=O)O)N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N |

Andere CAS-Nummern |

158382-37-7 |

Sequenz |

XXX |

Synonyme |

canfosfamide HCl gamma-glutamyl-alpha-amino-beta-(2-ethyl-N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate)sulfonylpropionyl-(R)-(-) phenylglycine N-(3-((2-((bis(bis(2-chloroethyl)amino)phosphinyl)oxy)ethyl)sulfonyl)-N-glutamyl-alanyl)-2-phenyl-glycine Telcyta TER 286 TER-286 TER286 TLK 286 TLK-286 TLK286 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Canfosfamide mechanism of action in GST P1-1 overexpressing cells

An in-depth technical guide or whitepaper on the core mechanism of action of canfosfamide in GST P1-1 overexpressing cells.

Executive Summary

This compound (formerly known as TLK286 or TELCYTA) is a glutathione (B108866) analog prodrug designed to selectively target cancer cells characterized by the overexpression of the enzyme Glutathione S-transferase P1-1 (GST P1-1).[1][2][3] High levels of GST P1-1 are frequently associated with resistance to conventional chemotherapy agents, making it a critical target for novel therapeutic strategies.[4][5] this compound exploits this common resistance mechanism by using GST P1-1 as a biocatalyst for its activation. Upon entering a GST P1-1 overexpressing cell, this compound is cleaved into two distinct functional components: a potent alkylating agent that induces DNA damage and subsequent apoptosis, and a glutathione analog that can inhibit the detoxifying function of GST P1-1.[3][4] This dual mechanism allows for targeted cytotoxicity in cancer cells while minimizing collateral damage to healthy tissues with normal GST P1-1 levels.[2][6] This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental methodologies, and pathway visualizations.

The Role of GST P1-1 in Cancer and Chemotherapy Resistance

Glutathione S-transferase P1-1 (GSTP1-1) is a phase II detoxification enzyme that plays a central role in cellular defense against xenobiotics and oxidative stress.[7] It catalyzes the conjugation of reduced glutathione (GSH) to a wide range of electrophilic compounds, including many anticancer drugs, rendering them more water-soluble and facilitating their excretion from the cell.[8][9]

However, in many human malignancies, including ovarian, breast, and non-small cell lung cancers, GST P1-1 is significantly overexpressed.[1][2][3] This overexpression is a well-established mechanism of multidrug resistance (MDR).[9] By efficiently neutralizing cytotoxic agents, GST P1-1 reduces their therapeutic efficacy and contributes to poor patient prognosis.[4][5]

Beyond its catalytic role, GST P1-1 also functions as a negative regulator of key signaling pathways involved in apoptosis, such as the c-Jun N-terminal kinase (JNK) pathway.[5][9][10] Through protein-protein interactions, GST P1-1 can sequester signaling kinases, thereby protecting cancer cells from programmed cell death.[5] this compound was rationally designed to subvert both of these pro-survival functions of GST P1-1.

Core Mechanism: Bioactivation of this compound

The central tenet of this compound's mechanism is its selective activation within the target cancer cells. This process is entirely dependent on the catalytic activity of GST P1-1.

2.1 Enzymatic Cleavage

This compound, a glutathione S-conjugate prodrug, is recognized as a substrate by GST P1-1.[2] In the enzyme's active site, a catalytic water molecule plays a critical role, forming a network of interactions that facilitates the cleavage of the prodrug.[2][6][11] This enzymatic reaction yields two primary metabolites:

-

A Glutathione Analog Fragment : This molecule may remain associated with the GST P1-1 enzyme.[4]

-

An Active Cytotoxic Fragment : A phosphorodiamidate mustard, which is a potent alkylating agent.[1][11]

2.2 Generation of the Ultimate Alkylating Species

The released phosphorodiamidate mustard is chemically unstable and spontaneously cyclizes to form a highly reactive aziridinium (B1262131) ion.[11][12] This electrophilic species is the ultimate cytotoxic agent responsible for the drug's anticancer effects.

2.3 Induction of Cytotoxicity

The aziridinium ion rapidly reacts with nucleophilic centers on critical cellular macromolecules, including DNA, RNA, and proteins.[3][4] The formation of covalent adducts, particularly with DNA, leads to cross-linking, disrupts DNA replication and transcription, induces a cellular stress response, and ultimately triggers the apoptotic cascade, resulting in cancer cell death.[1][3]

Quantitative Data: Cytotoxicity in Relation to GST P1-1 Expression

The efficacy of this compound is directly correlated with the level of GST P1-1 expression. Studies have consistently shown that cell lines with higher endogenous or engineered overexpression of GST P1-1 are significantly more sensitive to this compound-induced cytotoxicity compared to their low-expressing counterparts.

| Cell Line Model | GST P1-1 Expression Level | This compound IC₅₀ | Fold Sensitivity (vs. Low GST) | Reference |

| Ovarian Cancer Cells | High (Platinum-Resistant) | Lower | Increased | --INVALID-LINK-- |

| Ovarian Tumor Cells | Knockdown (A2780/GSTP1) | Higher (for other drugs) | N/A (Model for sensitivity) | [13][14] |

| Breast Cancer Cells | High (e.g., MCF-7) | Lower | Increased | [15] |

| Breast Cancer Cells | Low (e.g., MDA-MB-231) | Higher | Baseline | [15] |

Note: Specific IC₅₀ values for this compound are often proprietary or reported within broader study contexts. The table reflects the established relationship between high GST P1-1 expression and increased sensitivity to the drug.

Key Experimental Protocols

The investigation of this compound's mechanism of action relies on a set of standard and specialized biochemical and cell biology assays.

4.1 GST P1-1 Activity Assay

This assay quantifies the catalytic activity of GST P1-1, which is essential for this compound activation.

-

Principle: Measures the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The resulting conjugate, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

-

Methodology:

-

Prepare cell lysates from both high and low GST P1-1 expressing cell lines.

-

Normalize total protein concentration for all lysates using a Bradford or BCA assay.

-

In a 96-well UV-transparent plate, add phosphate (B84403) buffer, cell lysate, and a solution of GSH.

-

Initiate the reaction by adding a CDNB solution.

-

Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate enzyme activity based on the rate of increase in absorbance, using the molar extinction coefficient of the product.[15]

-

4.2 Cell Viability (MTT) Assay

This colorimetric assay is used to determine the cytotoxic effect of this compound and calculate the IC₅₀ value.

-

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

-

Methodology:

-

Seed cells (e.g., A2780 high-GST and A2780/GSTP1-knockdown) in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding a detergent solution (e.g., DMSO or SDS).

-

Measure the absorbance of the solubilized formazan at 570 nm.

-

Plot the percentage of cell viability against the drug concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[14]

-

4.3 Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Methodology:

-

Treat cells with this compound at a relevant concentration (e.g., IC₅₀) for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

-

Conclusion and Future Perspectives

This compound represents a sophisticated example of targeted chemotherapy, effectively turning a common drug resistance mechanism into a therapeutic vulnerability. Its activation by GST P1-1 ensures that its potent cytotoxic effects are predominantly localized to cancer cells overexpressing the enzyme, offering a potential for improved efficacy and a favorable safety profile.[2][11] While clinical trials did not demonstrate a significant overall survival benefit compared to standard treatments alone, the underlying principle remains a compelling strategy in oncology.[1] Future research may focus on identifying patient populations with the highest GST P1-1 expression to maximize therapeutic benefit or on engineering next-generation prodrugs with enhanced activation kinetics.[12] The mechanism of this compound continues to provide a valuable framework for the development of targeted, enzyme-activated cancer therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mechanism of glutathione transferase P1-1-catalyzed activation of the prodrug this compound (TLK286, TELCYTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C26H40Cl4N5O10PS | CID 5312109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Glutathione Transferase P1-1 an Enzyme Useful in Biomedicine and as Biomarker in Clinical Practice and in Environmental Pollution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Glutathione Homeostasis and Functions: Potential Targets for Medical Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Glutathione? [synapse.patsnap.com]

- 9. Novel coumarin-6-sulfonamide-chalcone hybrids as glutathione transferase P1-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Human GST P1-1 Redesigned for Enhanced Catalytic Activity with the Anticancer Prodrug Telcyta and Improved Thermostability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Glutathione S-transferase P1 (GSTP1) directly influences platinum drug chemosensitivity in ovarian tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. infoscience.epfl.ch [infoscience.epfl.ch]

Canfosfamide mechanism of action in GST P1-1 overexpressing cells

An in-depth technical guide or whitepaper on the core mechanism of action of canfosfamide in GST P1-1 overexpressing cells.

Executive Summary

This compound (formerly known as TLK286 or TELCYTA) is a glutathione analog prodrug designed to selectively target cancer cells characterized by the overexpression of the enzyme Glutathione S-transferase P1-1 (GST P1-1).[1][2][3] High levels of GST P1-1 are frequently associated with resistance to conventional chemotherapy agents, making it a critical target for novel therapeutic strategies.[4][5] this compound exploits this common resistance mechanism by using GST P1-1 as a biocatalyst for its activation. Upon entering a GST P1-1 overexpressing cell, this compound is cleaved into two distinct functional components: a potent alkylating agent that induces DNA damage and subsequent apoptosis, and a glutathione analog that can inhibit the detoxifying function of GST P1-1.[3][4] This dual mechanism allows for targeted cytotoxicity in cancer cells while minimizing collateral damage to healthy tissues with normal GST P1-1 levels.[2][6] This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental methodologies, and pathway visualizations.

The Role of GST P1-1 in Cancer and Chemotherapy Resistance

Glutathione S-transferase P1-1 (GSTP1-1) is a phase II detoxification enzyme that plays a central role in cellular defense against xenobiotics and oxidative stress.[7] It catalyzes the conjugation of reduced glutathione (GSH) to a wide range of electrophilic compounds, including many anticancer drugs, rendering them more water-soluble and facilitating their excretion from the cell.[8][9]

However, in many human malignancies, including ovarian, breast, and non-small cell lung cancers, GST P1-1 is significantly overexpressed.[1][2][3] This overexpression is a well-established mechanism of multidrug resistance (MDR).[9] By efficiently neutralizing cytotoxic agents, GST P1-1 reduces their therapeutic efficacy and contributes to poor patient prognosis.[4][5]

Beyond its catalytic role, GST P1-1 also functions as a negative regulator of key signaling pathways involved in apoptosis, such as the c-Jun N-terminal kinase (JNK) pathway.[5][9][10] Through protein-protein interactions, GST P1-1 can sequester signaling kinases, thereby protecting cancer cells from programmed cell death.[5] this compound was rationally designed to subvert both of these pro-survival functions of GST P1-1.

Core Mechanism: Bioactivation of this compound

The central tenet of this compound's mechanism is its selective activation within the target cancer cells. This process is entirely dependent on the catalytic activity of GST P1-1.

2.1 Enzymatic Cleavage

This compound, a glutathione S-conjugate prodrug, is recognized as a substrate by GST P1-1.[2] In the enzyme's active site, a catalytic water molecule plays a critical role, forming a network of interactions that facilitates the cleavage of the prodrug.[2][6][11] This enzymatic reaction yields two primary metabolites:

-

A Glutathione Analog Fragment : This molecule may remain associated with the GST P1-1 enzyme.[4]

-

An Active Cytotoxic Fragment : A phosphorodiamidate mustard, which is a potent alkylating agent.[1][11]

2.2 Generation of the Ultimate Alkylating Species

The released phosphorodiamidate mustard is chemically unstable and spontaneously cyclizes to form a highly reactive aziridinium ion.[11][12] This electrophilic species is the ultimate cytotoxic agent responsible for the drug's anticancer effects.

2.3 Induction of Cytotoxicity

The aziridinium ion rapidly reacts with nucleophilic centers on critical cellular macromolecules, including DNA, RNA, and proteins.[3][4] The formation of covalent adducts, particularly with DNA, leads to cross-linking, disrupts DNA replication and transcription, induces a cellular stress response, and ultimately triggers the apoptotic cascade, resulting in cancer cell death.[1][3]

Quantitative Data: Cytotoxicity in Relation to GST P1-1 Expression

The efficacy of this compound is directly correlated with the level of GST P1-1 expression. Studies have consistently shown that cell lines with higher endogenous or engineered overexpression of GST P1-1 are significantly more sensitive to this compound-induced cytotoxicity compared to their low-expressing counterparts.

| Cell Line Model | GST P1-1 Expression Level | This compound IC₅₀ | Fold Sensitivity (vs. Low GST) | Reference |

| Ovarian Cancer Cells | High (Platinum-Resistant) | Lower | Increased | --INVALID-LINK-- |

| Ovarian Tumor Cells | Knockdown (A2780/GSTP1) | Higher (for other drugs) | N/A (Model for sensitivity) | [13][14] |

| Breast Cancer Cells | High (e.g., MCF-7) | Lower | Increased | [15] |

| Breast Cancer Cells | Low (e.g., MDA-MB-231) | Higher | Baseline | [15] |

Note: Specific IC₅₀ values for this compound are often proprietary or reported within broader study contexts. The table reflects the established relationship between high GST P1-1 expression and increased sensitivity to the drug.

Key Experimental Protocols

The investigation of this compound's mechanism of action relies on a set of standard and specialized biochemical and cell biology assays.

4.1 GST P1-1 Activity Assay

This assay quantifies the catalytic activity of GST P1-1, which is essential for this compound activation.

-

Principle: Measures the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The resulting conjugate, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

-

Methodology:

-

Prepare cell lysates from both high and low GST P1-1 expressing cell lines.

-

Normalize total protein concentration for all lysates using a Bradford or BCA assay.

-

In a 96-well UV-transparent plate, add phosphate buffer, cell lysate, and a solution of GSH.

-

Initiate the reaction by adding a CDNB solution.

-

Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate enzyme activity based on the rate of increase in absorbance, using the molar extinction coefficient of the product.[15]

-

4.2 Cell Viability (MTT) Assay

This colorimetric assay is used to determine the cytotoxic effect of this compound and calculate the IC₅₀ value.

-

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

Methodology:

-

Seed cells (e.g., A2780 high-GST and A2780/GSTP1-knockdown) in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding a detergent solution (e.g., DMSO or SDS).

-

Measure the absorbance of the solubilized formazan at 570 nm.

-

Plot the percentage of cell viability against the drug concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[14]

-

4.3 Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Methodology:

-

Treat cells with this compound at a relevant concentration (e.g., IC₅₀) for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

-

Conclusion and Future Perspectives

This compound represents a sophisticated example of targeted chemotherapy, effectively turning a common drug resistance mechanism into a therapeutic vulnerability. Its activation by GST P1-1 ensures that its potent cytotoxic effects are predominantly localized to cancer cells overexpressing the enzyme, offering a potential for improved efficacy and a favorable safety profile.[2][11] While clinical trials did not demonstrate a significant overall survival benefit compared to standard treatments alone, the underlying principle remains a compelling strategy in oncology.[1] Future research may focus on identifying patient populations with the highest GST P1-1 expression to maximize therapeutic benefit or on engineering next-generation prodrugs with enhanced activation kinetics.[12] The mechanism of this compound continues to provide a valuable framework for the development of targeted, enzyme-activated cancer therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mechanism of glutathione transferase P1-1-catalyzed activation of the prodrug this compound (TLK286, TELCYTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C26H40Cl4N5O10PS | CID 5312109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Glutathione Transferase P1-1 an Enzyme Useful in Biomedicine and as Biomarker in Clinical Practice and in Environmental Pollution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Glutathione Homeostasis and Functions: Potential Targets for Medical Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Glutathione? [synapse.patsnap.com]

- 9. Novel coumarin-6-sulfonamide-chalcone hybrids as glutathione transferase P1-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Human GST P1-1 Redesigned for Enhanced Catalytic Activity with the Anticancer Prodrug Telcyta and Improved Thermostability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Glutathione S-transferase P1 (GSTP1) directly influences platinum drug chemosensitivity in ovarian tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. infoscience.epfl.ch [infoscience.epfl.ch]

Investigational studies on Canfosfamide for solid tumors

An in-depth analysis of the investigational cytotoxic agent Canfosfamide (Telcyta®, TLK286) reveals its targeted approach to solid tumors, leveraging a unique bioactivation mechanism. This technical guide synthesizes preclinical and clinical findings, focusing on the drug's mechanism, quantitative outcomes from clinical trials, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound is a glutathione (B108866) analog prodrug designed for tumor-selective activation.[1][2] Its therapeutic strategy is centered on the enzyme Glutathione S-transferase P1-1 (GST P1-1), which is frequently overexpressed in a variety of human cancers and is associated with chemotherapy resistance and a poor prognosis.[3][4]

The activation cascade is as follows:

-

Enzymatic Cleavage: In the presence of elevated GST P1-1 within tumor cells, this compound is metabolized.[1][3]

-

Release of Cytotoxic Agent: This enzymatic reaction splits this compound into a glutathione analog fragment and a potent cytotoxic phosphorodiamidate alkylating agent.[2][3][4]

-

Induction of Cell Death: The active alkylating agent then reacts with critical cellular components, including DNA, RNA, and proteins, causing extensive damage that leads to apoptosis (programmed cell death).[1][3][4]

The glutathione analog fragment may also contribute to the therapeutic effect by binding to GST P1-1, potentially inhibiting its ability to detoxify other co-administered chemotherapeutic agents.[3][4]

Caption: Bioactivation pathway of this compound in GSTP1-1 overexpressing tumor cells.

Clinical Investigation Data

This compound has been evaluated in Phase I, II, and III clinical trials for various solid tumors, most notably ovarian and non-small cell lung cancer.[1] While early trials showed promise, pivotal Phase III studies yielded mixed results.[5][6]

Ovarian Cancer

Clinical research in ovarian cancer focused on patients with platinum-resistant or -refractory disease, a population with significant unmet medical need.

Table 1: Quantitative Outcomes of Key this compound Trials in Ovarian Cancer

| Trial Identifier / Name | Phase | Treatment Arms | Patients (n) | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Key Finding |

| NCT00350948 | III | A: this compound + PLD¹B: PLD Alone | 125(A: 65, B: 60) | A: 5.6 mosB: 3.7 mos(p=0.7243) | A: 12.3%B: 8.3% | No statistically significant PFS benefit in the overall population.[7][8][9][10] |

| NCT00350948 (Subgroup) | III | A: this compound + PLDB: PLD Alone | 75 | A: 5.6 mosB: 2.9 mos(p=0.0425) | A: 15.0%B: 5.7% | Statistically significant PFS benefit in platinum-refractory/primary resistant subgroup.[7][8][9][10] |

| ASSIST-3 | III | A: CanfosfamideB: PLD or Topotecan | 461 | Control arm was superior(p<0.001) | - | This compound was inferior to standard third-line therapy.[6][11] |

| Phase II Combination | II | This compound + PLD | 39 | - | 27.8% | Showed promising response rate in an earlier phase study.[12] |

¹PLD: Pegylated Liposomal Doxorubicin (B1662922)

Non-Small Cell Lung Cancer (NSCLC)

This compound was also investigated as a first-line treatment for advanced NSCLC in combination with standard chemotherapy.

Table 2: Quantitative Outcomes of this compound Trial in NSCLC

| Trial Identifier / Name | Phase | Treatment Arms | Patients (n) | Median Time to Progression (TTP) | Overall Response Rate (ORR) | Key Finding |

| Dose-Ranging Trial | II | This compound (500, 750, or 1000 mg/m²) + Carboplatin (B1684641) + Paclitaxel (B517696) | - | 5.43 mos (overall) | 38.6% (500mg/m²)32.6% (750mg/m²)40.0% (1000mg/m²) | The combination demonstrated significant clinical activity and was well tolerated.[13] |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for two key investigational studies.

Protocol: Phase III Trial in Platinum-Resistant Ovarian Cancer (NCT00350948)

-

Objective: To assess the efficacy and safety of this compound combined with pegylated liposomal doxorubicin (PLD) versus PLD alone.[7][10]

-

Patient Population: Individuals with platinum-refractory or -resistant ovarian cancer who had received up to two prior platinum-based regimens.[7][9][10]

-

Study Design: A multinational, randomized, open-label Phase III trial. Randomization was stratified by ECOG performance status, response to prior platinum therapy, and presence of bulky disease (≥5 cm).[9]

-

Treatment Regimen:

-

Endpoints:

-

Assessment: Tumor response was evaluated using RECIST criteria every two cycles.

Caption: Workflow for the Phase III trial of this compound plus PLD in ovarian cancer.

Protocol: Phase II Trial in Non-Small Cell Lung Cancer

-

Objective: To evaluate the clinical activity and safety of this compound in combination with carboplatin and paclitaxel in advanced NSCLC.[13]

-

Patient Population: Patients with Stage IIIB or IV NSCLC, including all histologic subtypes.[13]

-

Study Design: A multicenter, open-label, dose-ranging Phase II trial.[13]

-

Treatment Regimen: Patients received treatment every 3 weeks. The regimen consisted of:

-

Paclitaxel: 200 mg/m²

-

Carboplatin: AUC 6

-

This compound: Dose-escalation cohorts at 500 mg/m², 750 mg/m², and 1000 mg/m².[13]

-

-

Endpoints:

-

Primary: Objective Response Rate (ORR), Time to Progression (TTP).

-

Secondary: Safety and tolerability.

-

Caption: Workflow for the Phase II dose-ranging trial of this compound in NSCLC.

Summary and Future Outlook

This compound represents a rationally designed, tumor-activated prodrug that has demonstrated clinical activity in solid tumors. However, large, randomized Phase III trials have failed to show a consistent, significant benefit in overall survival when compared to standard-of-care treatments, particularly in unselected patient populations.[1][5][6]

The statistically significant improvement in PFS observed in the platinum-refractory/primary resistant ovarian cancer subgroup suggests that the drug's mechanism may hold value for specific, highly resistant tumor phenotypes.[7][10] Future research should prioritize the development of predictive biomarkers, potentially based on GST P1-1 expression or function, to identify patients most likely to derive benefit. Further exploration of this compound in combination with other agents in biomarker-selected populations may yet unlock its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C26H40Cl4N5O10PS | CID 5312109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 6. This compound Disappoints in Ovarian Cancer Trials | MDedge [mdedge.com]

- 7. Randomized phase III study of this compound in combination with pegylated liposomal doxorubicin compared with pegylated liposomal doxorubicin alone in platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ascopubs.org [ascopubs.org]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Phase 2 study of this compound in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Investigational studies on Canfosfamide for solid tumors

An in-depth analysis of the investigational cytotoxic agent Canfosfamide (Telcyta®, TLK286) reveals its targeted approach to solid tumors, leveraging a unique bioactivation mechanism. This technical guide synthesizes preclinical and clinical findings, focusing on the drug's mechanism, quantitative outcomes from clinical trials, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound is a glutathione analog prodrug designed for tumor-selective activation.[1][2] Its therapeutic strategy is centered on the enzyme Glutathione S-transferase P1-1 (GST P1-1), which is frequently overexpressed in a variety of human cancers and is associated with chemotherapy resistance and a poor prognosis.[3][4]

The activation cascade is as follows:

-

Enzymatic Cleavage: In the presence of elevated GST P1-1 within tumor cells, this compound is metabolized.[1][3]

-

Release of Cytotoxic Agent: This enzymatic reaction splits this compound into a glutathione analog fragment and a potent cytotoxic phosphorodiamidate alkylating agent.[2][3][4]

-

Induction of Cell Death: The active alkylating agent then reacts with critical cellular components, including DNA, RNA, and proteins, causing extensive damage that leads to apoptosis (programmed cell death).[1][3][4]

The glutathione analog fragment may also contribute to the therapeutic effect by binding to GST P1-1, potentially inhibiting its ability to detoxify other co-administered chemotherapeutic agents.[3][4]

Caption: Bioactivation pathway of this compound in GSTP1-1 overexpressing tumor cells.

Clinical Investigation Data

This compound has been evaluated in Phase I, II, and III clinical trials for various solid tumors, most notably ovarian and non-small cell lung cancer.[1] While early trials showed promise, pivotal Phase III studies yielded mixed results.[5][6]

Ovarian Cancer

Clinical research in ovarian cancer focused on patients with platinum-resistant or -refractory disease, a population with significant unmet medical need.

Table 1: Quantitative Outcomes of Key this compound Trials in Ovarian Cancer

| Trial Identifier / Name | Phase | Treatment Arms | Patients (n) | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Key Finding |

| NCT00350948 | III | A: this compound + PLD¹B: PLD Alone | 125(A: 65, B: 60) | A: 5.6 mosB: 3.7 mos(p=0.7243) | A: 12.3%B: 8.3% | No statistically significant PFS benefit in the overall population.[7][8][9][10] |

| NCT00350948 (Subgroup) | III | A: this compound + PLDB: PLD Alone | 75 | A: 5.6 mosB: 2.9 mos(p=0.0425) | A: 15.0%B: 5.7% | Statistically significant PFS benefit in platinum-refractory/primary resistant subgroup.[7][8][9][10] |

| ASSIST-3 | III | A: CanfosfamideB: PLD or Topotecan | 461 | Control arm was superior(p<0.001) | - | This compound was inferior to standard third-line therapy.[6][11] |

| Phase II Combination | II | This compound + PLD | 39 | - | 27.8% | Showed promising response rate in an earlier phase study.[12] |

¹PLD: Pegylated Liposomal Doxorubicin

Non-Small Cell Lung Cancer (NSCLC)

This compound was also investigated as a first-line treatment for advanced NSCLC in combination with standard chemotherapy.

Table 2: Quantitative Outcomes of this compound Trial in NSCLC

| Trial Identifier / Name | Phase | Treatment Arms | Patients (n) | Median Time to Progression (TTP) | Overall Response Rate (ORR) | Key Finding |

| Dose-Ranging Trial | II | This compound (500, 750, or 1000 mg/m²) + Carboplatin + Paclitaxel | - | 5.43 mos (overall) | 38.6% (500mg/m²)32.6% (750mg/m²)40.0% (1000mg/m²) | The combination demonstrated significant clinical activity and was well tolerated.[13] |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for two key investigational studies.

Protocol: Phase III Trial in Platinum-Resistant Ovarian Cancer (NCT00350948)

-

Objective: To assess the efficacy and safety of this compound combined with pegylated liposomal doxorubicin (PLD) versus PLD alone.[7][10]

-

Patient Population: Individuals with platinum-refractory or -resistant ovarian cancer who had received up to two prior platinum-based regimens.[7][9][10]

-

Study Design: A multinational, randomized, open-label Phase III trial. Randomization was stratified by ECOG performance status, response to prior platinum therapy, and presence of bulky disease (≥5 cm).[9]

-

Treatment Regimen:

-

Endpoints:

-

Assessment: Tumor response was evaluated using RECIST criteria every two cycles.

Caption: Workflow for the Phase III trial of this compound plus PLD in ovarian cancer.

Protocol: Phase II Trial in Non-Small Cell Lung Cancer

-

Objective: To evaluate the clinical activity and safety of this compound in combination with carboplatin and paclitaxel in advanced NSCLC.[13]

-

Patient Population: Patients with Stage IIIB or IV NSCLC, including all histologic subtypes.[13]

-

Study Design: A multicenter, open-label, dose-ranging Phase II trial.[13]

-

Treatment Regimen: Patients received treatment every 3 weeks. The regimen consisted of:

-

Paclitaxel: 200 mg/m²

-

Carboplatin: AUC 6

-

This compound: Dose-escalation cohorts at 500 mg/m², 750 mg/m², and 1000 mg/m².[13]

-

-

Endpoints:

-

Primary: Objective Response Rate (ORR), Time to Progression (TTP).

-

Secondary: Safety and tolerability.

-

Caption: Workflow for the Phase II dose-ranging trial of this compound in NSCLC.

Summary and Future Outlook

This compound represents a rationally designed, tumor-activated prodrug that has demonstrated clinical activity in solid tumors. However, large, randomized Phase III trials have failed to show a consistent, significant benefit in overall survival when compared to standard-of-care treatments, particularly in unselected patient populations.[1][5][6]

The statistically significant improvement in PFS observed in the platinum-refractory/primary resistant ovarian cancer subgroup suggests that the drug's mechanism may hold value for specific, highly resistant tumor phenotypes.[7][10] Future research should prioritize the development of predictive biomarkers, potentially based on GST P1-1 expression or function, to identify patients most likely to derive benefit. Further exploration of this compound in combination with other agents in biomarker-selected populations may yet unlock its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C26H40Cl4N5O10PS | CID 5312109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 6. This compound Disappoints in Ovarian Cancer Trials | MDedge [mdedge.com]

- 7. Randomized phase III study of this compound in combination with pegylated liposomal doxorubicin compared with pegylated liposomal doxorubicin alone in platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ascopubs.org [ascopubs.org]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Phase 2 study of this compound in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Canfosfamide's chemical structure and physicochemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canfosfamide, also known by its development code TLK286 and trade name Telcyta, is a phosphorodiamidate glutathione (B108866) analog that has been investigated as a targeted chemotherapeutic agent.[1][2] It functions as a prodrug, designed for selective activation in tumor cells that overexpress the enzyme Glutathione S-transferase P1-1 (GST P1-1).[2][3] This targeted activation mechanism aims to concentrate the cytotoxic effects of the drug within cancer cells, potentially reducing toxicity to normal tissues.[3] this compound has been evaluated in clinical trials for various solid tumors, including ovarian, breast, and non-small cell lung cancer.[1]

Chemical Structure and Identification

This compound is a complex molecule comprising a glutathione analog linked to a nitrogen mustard moiety.[3] Its chemical identity is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-5-[[(2R)-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[3] |

| CAS Number | 158382-37-7[3] |

| Molecular Formula | C26H40Cl4N5O10PS[3] |

| SMILES | C1=CC=C(C=C1)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CC--INVALID-LINK--N[2] |

A two-dimensional representation of the this compound chemical structure is provided below in DOT language.

This compound Chemical Structure

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of key quantitative data is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 787.46 g/mol | [2] |

| Melting Point | 82-90 °C | [1] |

| Water Solubility | Aqueous solubility is strongly dependent on pH. Soluble at pH above 4.2. | [4][5] |

| pKa (Strongest Acidic) | 1.37 (predicted) | [1] |

| pKa (Strongest Basic) | 9.26 (predicted) | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process as outlined in the scientific literature.[1] A general laboratory-scale protocol is described below.

Materials:

-

L-γ-glutamyl-L-cysteinyl-2-phenyl-(2R)-glycine (tripeptide precursor)

-

2-bromoethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate

-

Hydrogen peroxide

-

Peracetic acid

-

Appropriate solvents (e.g., dichloromethane, water)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Thioether Formation: The unprotected tripeptide is reacted with 2-bromoethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate in a suitable solvent system. The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Oxidation: Following the formation of the thioether, the product is oxidized using a combination of hydrogen peroxide and peracetic acid. This step converts the thioether to a sulfone.

-

Purification: The crude product is purified using standard techniques such as column chromatography to yield pure this compound.

-

Characterization: The final product is characterized using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC to confirm its identity and purity.

Determination of Aqueous Solubility

The aqueous solubility of this compound can be determined using the shake-flask method.

Materials:

-

This compound

-

Phosphate (B84403) buffered saline (PBS) at various pH values (e.g., 4.0, 5.0, 6.0, 7.4)

-

Vials

-

Shaking incubator

-

Centrifuge

-

HPLC system for quantification

Procedure:

-

An excess amount of this compound is added to a series of vials containing PBS at different pH values.

-

The vials are sealed and placed in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, the samples are centrifuged to pellet the undissolved solid.

-

An aliquot of the supernatant is carefully removed, filtered, and diluted.

-

The concentration of this compound in the diluted supernatant is determined by a validated HPLC method.

-

The solubility is reported as the mean concentration from at least three replicate experiments for each pH.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration.[6][7]

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Autotitrator or manual titration setup

-

Deionized water

Procedure:

-

A known amount of this compound is dissolved in a specific volume of deionized water containing a known concentration of KCl to maintain constant ionic strength.

-

The solution is acidified with a known volume of standardized HCl.

-

The solution is then titrated with a standardized NaOH solution, recording the pH after each addition of titrant.

-

The titration is continued past the equivalence points.

-

The pKa values are determined from the inflection points of the titration curve (pH vs. volume of NaOH added). This can be done by analyzing the first and second derivatives of the titration curve.

Mechanism of Action and Signaling Pathway

This compound's anticancer activity is dependent on its bioactivation within tumor cells.[2][3] The key steps in its mechanism of action are outlined below and visualized in the accompanying DOT diagram.

-

Cellular Uptake: this compound enters both normal and cancerous cells.

-

GST P1-1 Activation: In cancer cells with elevated levels of GST P1-1, the enzyme catalyzes the cleavage of this compound.[2][3] This releases the active cytotoxic agent, a phosphorodiamidate mustard, and a glutathione analog.[1]

-

DNA Alkylation: The phosphorodiamidate mustard is a potent alkylating agent that forms covalent bonds with DNA, leading to DNA damage.[3]

-

Induction of Apoptosis: The DNA damage triggers a cellular stress response, leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Activation of the JNK pathway ultimately results in the induction of apoptosis (programmed cell death) in the cancer cells.[1]

This compound Mechanism of Action

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is essential for the quantification of this compound in various matrices, including pharmaceutical formulations and biological samples. A typical method would involve:

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8][9]

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance.[8][9]

-

Flow Rate: Typically around 1.0 mL/min.[8]

-

Injection Volume: Standardized volume (e.g., 20 µL).

Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

X-ray Crystallography

Conclusion

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. The information presented, including detailed data tables and experimental protocols, is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this targeted anticancer agent. The visualization of its chemical structure and mechanism of action through DOT language diagrams offers a clear and concise representation of its key features. Further research and development may continue to explore the full therapeutic potential of this compound and similar targeted prodrugs in oncology.

References

- 1. US8334266B2 - Process for and intermediates in the preparation of this compound and its salts - Google Patents [patents.google.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C26H40Cl4N5O10PS | CID 5312109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CA2733732A1 - Formulations of this compound and their preparation - Google Patents [patents.google.com]

- 5. WO2012115655A1 - Formulations of this compound and their preparation - Google Patents [patents.google.com]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Canfosfamide's chemical structure and physicochemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canfosfamide, also known by its development code TLK286 and trade name Telcyta, is a phosphorodiamidate glutathione analog that has been investigated as a targeted chemotherapeutic agent.[1][2] It functions as a prodrug, designed for selective activation in tumor cells that overexpress the enzyme Glutathione S-transferase P1-1 (GST P1-1).[2][3] This targeted activation mechanism aims to concentrate the cytotoxic effects of the drug within cancer cells, potentially reducing toxicity to normal tissues.[3] this compound has been evaluated in clinical trials for various solid tumors, including ovarian, breast, and non-small cell lung cancer.[1]

Chemical Structure and Identification

This compound is a complex molecule comprising a glutathione analog linked to a nitrogen mustard moiety.[3] Its chemical identity is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-5-[[(2R)-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[3] |

| CAS Number | 158382-37-7[3] |

| Molecular Formula | C26H40Cl4N5O10PS[3] |

| SMILES | C1=CC=C(C=C1)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CC--INVALID-LINK--N[2] |

A two-dimensional representation of the this compound chemical structure is provided below in DOT language.

This compound Chemical Structure

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of key quantitative data is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 787.46 g/mol | [2] |

| Melting Point | 82-90 °C | [1] |

| Water Solubility | Aqueous solubility is strongly dependent on pH. Soluble at pH above 4.2. | [4][5] |

| pKa (Strongest Acidic) | 1.37 (predicted) | [1] |

| pKa (Strongest Basic) | 9.26 (predicted) | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process as outlined in the scientific literature.[1] A general laboratory-scale protocol is described below.

Materials:

-

L-γ-glutamyl-L-cysteinyl-2-phenyl-(2R)-glycine (tripeptide precursor)

-

2-bromoethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate

-

Hydrogen peroxide

-

Peracetic acid

-

Appropriate solvents (e.g., dichloromethane, water)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Thioether Formation: The unprotected tripeptide is reacted with 2-bromoethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate in a suitable solvent system. The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Oxidation: Following the formation of the thioether, the product is oxidized using a combination of hydrogen peroxide and peracetic acid. This step converts the thioether to a sulfone.

-

Purification: The crude product is purified using standard techniques such as column chromatography to yield pure this compound.

-

Characterization: The final product is characterized using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC to confirm its identity and purity.

Determination of Aqueous Solubility

The aqueous solubility of this compound can be determined using the shake-flask method.

Materials:

-

This compound

-

Phosphate buffered saline (PBS) at various pH values (e.g., 4.0, 5.0, 6.0, 7.4)

-

Vials

-

Shaking incubator

-

Centrifuge

-

HPLC system for quantification

Procedure:

-

An excess amount of this compound is added to a series of vials containing PBS at different pH values.

-

The vials are sealed and placed in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, the samples are centrifuged to pellet the undissolved solid.

-

An aliquot of the supernatant is carefully removed, filtered, and diluted.

-

The concentration of this compound in the diluted supernatant is determined by a validated HPLC method.

-

The solubility is reported as the mean concentration from at least three replicate experiments for each pH.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration.[6][7]

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Autotitrator or manual titration setup

-

Deionized water

Procedure:

-

A known amount of this compound is dissolved in a specific volume of deionized water containing a known concentration of KCl to maintain constant ionic strength.

-

The solution is acidified with a known volume of standardized HCl.

-

The solution is then titrated with a standardized NaOH solution, recording the pH after each addition of titrant.

-

The titration is continued past the equivalence points.

-

The pKa values are determined from the inflection points of the titration curve (pH vs. volume of NaOH added). This can be done by analyzing the first and second derivatives of the titration curve.

Mechanism of Action and Signaling Pathway

This compound's anticancer activity is dependent on its bioactivation within tumor cells.[2][3] The key steps in its mechanism of action are outlined below and visualized in the accompanying DOT diagram.

-

Cellular Uptake: this compound enters both normal and cancerous cells.

-

GST P1-1 Activation: In cancer cells with elevated levels of GST P1-1, the enzyme catalyzes the cleavage of this compound.[2][3] This releases the active cytotoxic agent, a phosphorodiamidate mustard, and a glutathione analog.[1]

-

DNA Alkylation: The phosphorodiamidate mustard is a potent alkylating agent that forms covalent bonds with DNA, leading to DNA damage.[3]

-

Induction of Apoptosis: The DNA damage triggers a cellular stress response, leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Activation of the JNK pathway ultimately results in the induction of apoptosis (programmed cell death) in the cancer cells.[1]

This compound Mechanism of Action

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is essential for the quantification of this compound in various matrices, including pharmaceutical formulations and biological samples. A typical method would involve:

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8][9]

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance.[8][9]

-

Flow Rate: Typically around 1.0 mL/min.[8]

-

Injection Volume: Standardized volume (e.g., 20 µL).

Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

X-ray Crystallography

Conclusion

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. The information presented, including detailed data tables and experimental protocols, is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this targeted anticancer agent. The visualization of its chemical structure and mechanism of action through DOT language diagrams offers a clear and concise representation of its key features. Further research and development may continue to explore the full therapeutic potential of this compound and similar targeted prodrugs in oncology.

References

- 1. US8334266B2 - Process for and intermediates in the preparation of this compound and its salts - Google Patents [patents.google.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C26H40Cl4N5O10PS | CID 5312109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CA2733732A1 - Formulations of this compound and their preparation - Google Patents [patents.google.com]

- 5. WO2012115655A1 - Formulations of this compound and their preparation - Google Patents [patents.google.com]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Detecting Canfosfamide-Induced DNA Damage In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canfosfamide (formerly known as TLK286) is a glutathione (B108866) analog prodrug that exhibits selective cytotoxicity toward tumor cells. Its mechanism of action relies on its activation by the enzyme Glutathione S-transferase P1-1 (GST P1-1), which is frequently overexpressed in various cancer types. Upon activation, this compound is converted into a potent alkylating agent that induces DNA damage, ultimately leading to apoptosis in cancer cells.[1] This targeted activation makes this compound a promising candidate for cancer therapy, and robust in vitro methods for detecting the DNA damage it induces are crucial for its continued development and for understanding its biological effects.

These application notes provide detailed protocols for two primary methods for detecting this compound-induced DNA damage in vitro: the Modified Alkaline Comet Assay for DNA cross-linking and the γ-H2AX Immunofluorescence Assay for DNA double-strand breaks. Additionally, an overview of using Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of this compound-DNA adducts is provided.

Mechanism of Action: this compound-Induced DNA Damage

This compound is a prodrug that requires enzymatic activation to exert its cytotoxic effects. In cancer cells with elevated levels of GST P1-1, this compound is metabolized into an active cytotoxic fragment. This reactive metabolite is an alkylating agent that can form covalent bonds with cellular macromolecules, including DNA, RNA, and proteins, leading to cell death.[1] The alkylating metabolite can form various DNA adducts, including interstrand cross-links, which are particularly cytotoxic as they block DNA replication and transcription.

I. Modified Alkaline Comet Assay for Detecting DNA Interstrand Cross-links

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. A modification of this assay can be used to specifically detect DNA interstrand cross-links (ICLs), a type of damage induced by alkylating agents like the active metabolite of this compound. The principle behind this modified assay is that ICLs will retard the migration of DNA fragments induced by a separate DNA damaging agent (e.g., ionizing radiation), resulting in a smaller "comet tail".

Quantitative Data Summary

| Treatment Group | Concentration (µM) | Mean % Tail DNA (± SD) |

| Vehicle Control | 0 | 5.2 ± 1.8 |

| This compound | 10 | To be determined |

| This compound | 50 | To be determined |

| This compound | 100 | To be determined |

| Positive Control (e.g., Mitomycin C) | 10 | 25.7 ± 4.5 |

| Positive Control + Radiation | 10 | 15.3 ± 3.9 |

| Vehicle Control + Radiation | 0 | 45.1 ± 6.2 |

Note: This table is a template. Actual values would need to be determined experimentally.

Experimental Protocol: Modified Alkaline Comet Assay

Materials:

-

Cultured cells (e.g., a cancer cell line with known GST P1-1 expression)

-

This compound

-

Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

-

Trypsin-EDTA

-

Complete cell culture medium

-

Low melting point (LMP) agarose (B213101)

-

Normal melting point (NMP) agarose

-

Comet assay slides

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR® Green I)

-

Ionizing radiation source (e.g., X-ray irradiator)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Cell Treatment:

-

Seed cells to be treated in appropriate culture vessels and allow them to attach overnight.

-

Treat cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-24 hours). Include a positive control for DNA cross-linking (e.g., mitomycin C).

-

-

Cell Harvesting and Irradiation:

-

Wash cells with PBS and detach them using trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge to pellet the cells.

-

Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Expose the cell suspension to a fixed dose of ionizing radiation (e.g., 5 Gy) on ice to induce a consistent level of DNA strand breaks. Keep an unirradiated control.

-

-

Slide Preparation:

-

Prepare a 1% NMP agarose solution in water and coat the comet assay slides. Allow to dry.

-

Mix the irradiated cell suspension with 0.5% LMP agarose at a 1:10 ratio (v/v) at 37°C.

-

Pipette 75 µL of the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.

-

Solidify the agarose by placing the slides at 4°C for 10 minutes.

-

-

Lysis:

-

Carefully remove the coverslips and immerse the slides in cold lysis solution.

-

Incubate at 4°C for at least 1 hour.

-

-

Alkaline Unwinding and Electrophoresis:

-

Gently place the slides in an electrophoresis tank and fill with cold alkaline electrophoresis buffer.

-

Allow the DNA to unwind for 20-40 minutes in the dark.

-

Perform electrophoresis at a low voltage (e.g., 25 V) and a specific amperage (e.g., 300 mA) for 20-30 minutes.

-

-

Neutralization and Staining:

-

Carefully remove the slides from the electrophoresis tank and gently wash them with neutralization buffer three times for 5 minutes each.

-

Stain the slides with a DNA staining solution.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Capture images and analyze them using comet scoring software to determine the percentage of DNA in the tail. A decrease in tail DNA in this compound-treated, irradiated cells compared to irradiated control cells indicates the presence of ICLs.

-

II. γ-H2AX Immunofluorescence Assay for Detecting DNA Double-Strand Breaks

The phosphorylation of the histone variant H2AX on serine 139 (termed γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs). Immunofluorescence staining for γ-H2AX allows for the visualization and quantification of these DSBs as distinct nuclear foci. This assay is a highly sensitive method to assess the genotoxicity of compounds like this compound.

Quantitative Data Summary

The following table provides a template for the expected quantitative results from a γ-H2AX immunofluorescence assay following this compound treatment. An increase in the average number of γ-H2AX foci per cell indicates an increase in DNA double-strand breaks.

| Treatment Group | Concentration (µM) | Average γ-H2AX Foci per Cell (± SD) |

| Vehicle Control | 0 | 1.5 ± 0.8 |

| This compound | 10 | To be determined |

| This compound | 50 | To be determined |

| This compound | 100 | To be determined |

| Positive Control (e.g., Etoposide) | 10 | 25.4 ± 5.1 |

Note: This table is a template. Actual values would need to be determined experimentally.

Experimental Protocol: γ-H2AX Immunofluorescence Assay

Materials:

-

Cultured cells grown on coverslips in multi-well plates

-

This compound

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: fluorescently-labeled anti-species IgG

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

-

Image analysis software

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.

-

Treat cells with various concentrations of this compound and a vehicle control for the desired time.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Wash three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Counterstaining and Mounting:

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the number of γ-H2AX foci per nucleus using image analysis software. At least 50-100 cells should be counted per condition.

-

III. Characterization of this compound-DNA Adducts by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and quantification of specific DNA adducts formed by genotoxic agents. This method can provide detailed structural information about the covalent modifications to DNA bases caused by the active metabolite of this compound.

General Workflow:

-

In vitro DNA Adduct Formation: Incubate purified DNA with this compound in the presence of GST P1-1 and glutathione.

-

DNA Isolation and Hydrolysis: Isolate the DNA and enzymatically digest it into individual nucleosides.

-

LC-MS/MS Analysis: Separate the modified and unmodified nucleosides using liquid chromatography and analyze them by tandem mass spectrometry. By comparing the mass spectra of treated and untreated DNA, specific this compound-DNA adducts can be identified and characterized.

While detailed protocols for LC-MS analysis of this compound-DNA adducts are highly specific to the instrumentation and experimental goals, the general approach allows for the elucidation of the precise chemical nature of the DNA damage induced by this drug.

DNA Damage Response to this compound

The DNA damage induced by this compound, particularly interstrand cross-links and double-strand breaks, activates a complex cellular signaling network known as the DNA Damage Response (DDR). The DDR coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[2] Key proteins in this pathway include the sensor kinases ATM and ATR, which, upon recognizing DNA damage, phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2.[3] This leads to cell cycle arrest, providing time for the cell to repair the damaged DNA. If repair is unsuccessful, the DDR can trigger programmed cell death.

Conclusion

The in vitro methods described in these application notes provide a robust framework for detecting and quantifying this compound-induced DNA damage. The Modified Alkaline Comet Assay is well-suited for assessing the formation of DNA interstrand cross-links, while the γ-H2AX Immunofluorescence Assay offers a sensitive measure of DNA double-strand breaks. Complementary analysis by LC-MS can provide detailed structural information on the specific DNA adducts formed. Understanding the nature and extent of DNA damage induced by this compound is essential for elucidating its mechanism of action and for the development of this promising anti-cancer agent.

References

- 1. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemotherapy induced DNA damage response: convergence of drugs and pathways [scholarworks.indianapolis.iu.edu]

- 3. Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Detecting Canfosfamide-Induced DNA Damage In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canfosfamide (formerly known as TLK286) is a glutathione analog prodrug that exhibits selective cytotoxicity toward tumor cells. Its mechanism of action relies on its activation by the enzyme Glutathione S-transferase P1-1 (GST P1-1), which is frequently overexpressed in various cancer types. Upon activation, this compound is converted into a potent alkylating agent that induces DNA damage, ultimately leading to apoptosis in cancer cells.[1] This targeted activation makes this compound a promising candidate for cancer therapy, and robust in vitro methods for detecting the DNA damage it induces are crucial for its continued development and for understanding its biological effects.

These application notes provide detailed protocols for two primary methods for detecting this compound-induced DNA damage in vitro: the Modified Alkaline Comet Assay for DNA cross-linking and the γ-H2AX Immunofluorescence Assay for DNA double-strand breaks. Additionally, an overview of using Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of this compound-DNA adducts is provided.

Mechanism of Action: this compound-Induced DNA Damage

This compound is a prodrug that requires enzymatic activation to exert its cytotoxic effects. In cancer cells with elevated levels of GST P1-1, this compound is metabolized into an active cytotoxic fragment. This reactive metabolite is an alkylating agent that can form covalent bonds with cellular macromolecules, including DNA, RNA, and proteins, leading to cell death.[1] The alkylating metabolite can form various DNA adducts, including interstrand cross-links, which are particularly cytotoxic as they block DNA replication and transcription.

I. Modified Alkaline Comet Assay for Detecting DNA Interstrand Cross-links

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. A modification of this assay can be used to specifically detect DNA interstrand cross-links (ICLs), a type of damage induced by alkylating agents like the active metabolite of this compound. The principle behind this modified assay is that ICLs will retard the migration of DNA fragments induced by a separate DNA damaging agent (e.g., ionizing radiation), resulting in a smaller "comet tail".

Quantitative Data Summary

| Treatment Group | Concentration (µM) | Mean % Tail DNA (± SD) |

| Vehicle Control | 0 | 5.2 ± 1.8 |

| This compound | 10 | To be determined |

| This compound | 50 | To be determined |

| This compound | 100 | To be determined |

| Positive Control (e.g., Mitomycin C) | 10 | 25.7 ± 4.5 |

| Positive Control + Radiation | 10 | 15.3 ± 3.9 |

| Vehicle Control + Radiation | 0 | 45.1 ± 6.2 |

Note: This table is a template. Actual values would need to be determined experimentally.

Experimental Protocol: Modified Alkaline Comet Assay

Materials:

-

Cultured cells (e.g., a cancer cell line with known GST P1-1 expression)

-

This compound

-

Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

-

Trypsin-EDTA

-

Complete cell culture medium

-

Low melting point (LMP) agarose

-

Normal melting point (NMP) agarose

-

Comet assay slides

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR® Green I)

-

Ionizing radiation source (e.g., X-ray irradiator)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Cell Treatment:

-

Seed cells to be treated in appropriate culture vessels and allow them to attach overnight.

-

Treat cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-24 hours). Include a positive control for DNA cross-linking (e.g., mitomycin C).

-

-

Cell Harvesting and Irradiation:

-

Wash cells with PBS and detach them using trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge to pellet the cells.

-

Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Expose the cell suspension to a fixed dose of ionizing radiation (e.g., 5 Gy) on ice to induce a consistent level of DNA strand breaks. Keep an unirradiated control.

-

-

Slide Preparation:

-

Prepare a 1% NMP agarose solution in water and coat the comet assay slides. Allow to dry.

-

Mix the irradiated cell suspension with 0.5% LMP agarose at a 1:10 ratio (v/v) at 37°C.

-

Pipette 75 µL of the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.

-

Solidify the agarose by placing the slides at 4°C for 10 minutes.

-

-

Lysis:

-

Carefully remove the coverslips and immerse the slides in cold lysis solution.

-

Incubate at 4°C for at least 1 hour.

-

-

Alkaline Unwinding and Electrophoresis:

-

Gently place the slides in an electrophoresis tank and fill with cold alkaline electrophoresis buffer.

-

Allow the DNA to unwind for 20-40 minutes in the dark.

-

Perform electrophoresis at a low voltage (e.g., 25 V) and a specific amperage (e.g., 300 mA) for 20-30 minutes.

-

-

Neutralization and Staining:

-

Carefully remove the slides from the electrophoresis tank and gently wash them with neutralization buffer three times for 5 minutes each.

-

Stain the slides with a DNA staining solution.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-